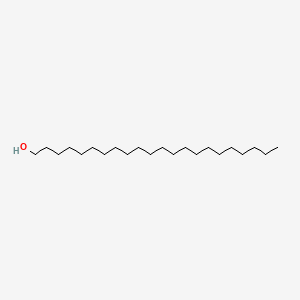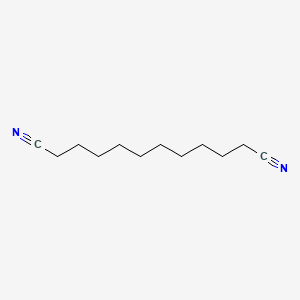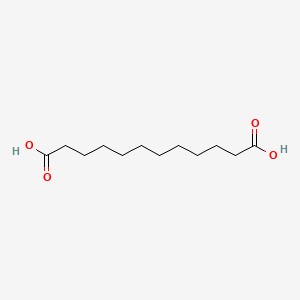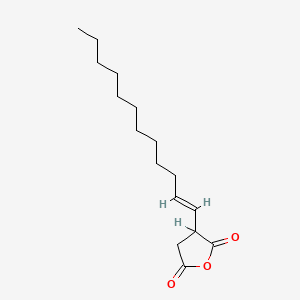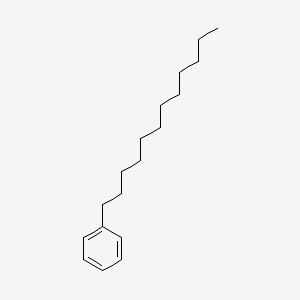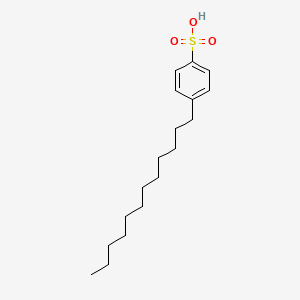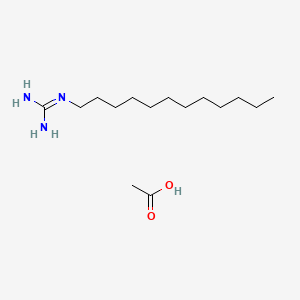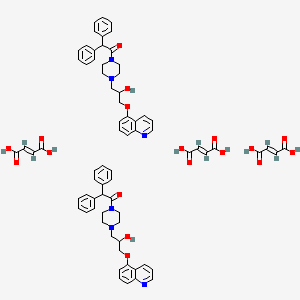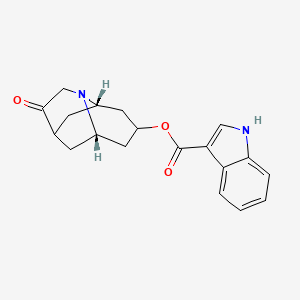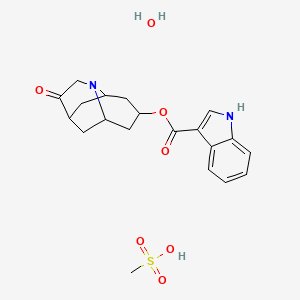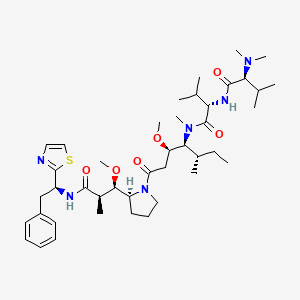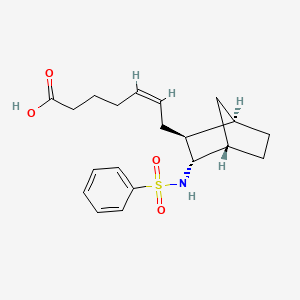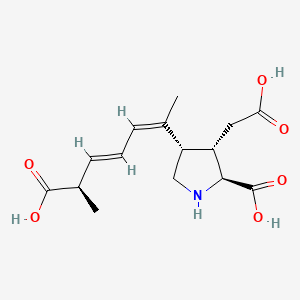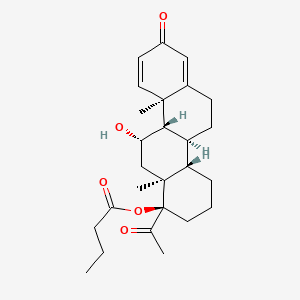![molecular formula C20H17BrO5 B1670938 {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 858747-13-4](/img/structure/B1670938.png)
{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
Vue d'ensemble
Description
“{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid” is a chemical compound. Its molecular formula is C21H19BrO5 . The compound has a molecular weight of 431.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H19BrO5/c1-12-16-6-8-18 (26-11-14-4-3-5-15 (22)10-14)13 (2)20 (16)27-21 (25)17 (12)7-9-19 (23)24/h3-6,8,10H,7,9,11H2,1-2H3, (H,23,24) . This code represents the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s possible that it may undergo various chemical reactions based on its functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 431.28 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The compound has been used as a base for synthesizing various derivatives. For example, it has been used in the design and synthesis of thiazolidin-4-ones, which have potential applications in antibacterial activities. In these processes, various aromatic aldehydes are used to create a range of Schiff’s bases with potential antibacterial properties (Čačić et al., 2009).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for antimicrobial activity. One study synthesized derivatives such as Schiff's bases and thiazolidin-4-ones, which showed promising antimicrobial properties (Čačić et al., 2006).
Antioxidant Properties
- Research into the antioxidant properties of derivatives of this compound has been conducted. For instance, studies have focused on the synthesis of new coumarins and their evaluation for antioxidant activities using various methods, including the DPPH spectrometric assay (Poojari et al., 2016).
Antineoplastic Activity
- This compound has been used in the synthesis of derivatives with potential antineoplastic activities. One study synthesized pyrano[3,2-c]chromene derivatives and evaluated their antineoplastic activities on human tumor cell line panels, identifying new leading skeletons for further antitumor activity studies (Gašparová et al., 2013).
Quantum Chemical Studies
- Quantum chemical studies have been conducted on new coumarins synthesized from this compound. These studies involve detailed molecular orbital calculations to understand the properties of these derivatives (Al-Amiery et al., 2016).
Photoreactive Cellulose Derivatives
- In the field of material science, derivatives of this compound have been used to create photoreactive cellulose derivatives. These materials are interesting for the design of smart materials due to their light-triggered photodimerization capabilities (Wondraczek et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[7-[(3-bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-11-15-6-7-17(25-10-13-4-3-5-14(21)8-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHJGDCGBDTTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



